molecular formula C28H29N3O3 B2369441 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-86-0

4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2369441
CAS No.: 912897-86-0
M. Wt: 455.558
InChI Key: DBPCCWJICRJPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with key functional proteins in bacterial cell division

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antimicrobial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions between this compound and its targets need to be investigated further.

Biochemical Pathways

Similar compounds have been found to affect bacterial cell division This suggests that the compound may interfere with the biochemical pathways involved in this process

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects

Biological Activity

4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a benzimidazole core and a pyrrolidinone ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC28H29N3O3
Molecular Weight455.5 g/mol
IUPAC Name4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS Number912897-86-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Attachment of the Dimethylphenoxy Group : This is done via nucleophilic substitution reactions using alkyl halides.
  • Formation of the Pyrrolidinone Ring : Cyclization reactions involving amines and carboxylic acids lead to the formation of the pyrrolidinone structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole and pyrrolidinone moieties are crucial for binding to these targets, potentially modulating their activity in various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, screening drug libraries has identified novel compounds that inhibit tumor growth in multicellular spheroid models . The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Hypolipidemic Effects

Research has highlighted the hypolipidemic properties of related compounds, showing reductions in cholesterol and triglyceride levels in animal models . These effects are particularly noted in hypercholesterolemic conditions, suggesting potential therapeutic applications for managing lipid profiles.

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against various pathogens. While specific data for this compound is limited, similar benzimidazole derivatives have shown effectiveness against Gram-positive bacteria and fungi .

Case Studies

A case study involving the administration of related benzimidazole compounds indicated significant reductions in lipid levels in hyperlipidemic rats. The study found that structural modifications influenced the degree of hypolipidemic activity, emphasizing the importance of functional group positioning .

Properties

IUPAC Name

4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-7-6-10-26(20(19)2)34-16-15-30-25-9-5-4-8-24(25)29-28(30)21-17-27(32)31(18-21)22-11-13-23(33-3)14-12-22/h4-14,21H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPCCWJICRJPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.